molecular formula C8H11N3 B13162755 4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine

4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13162755
M. Wt: 149.19 g/mol
InChI Key: QGSWXBWLJULRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a pyrazole and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyrazole with 1,4-diketones under acidic or basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced tetrahydropyridine compounds, and substituted pyrazole derivatives .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use in material science.

    2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazole: Used in the synthesis of insecticides and fungicides.

Uniqueness

4-(1H-Pyrazol-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C8H11N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1,3,6,9H,2,4-5H2,(H,10,11)

InChI Key

QGSWXBWLJULRPH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=NN2

Origin of Product

United States

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